Stk16-IN-1 is a potent and highly selective inhibitor of Serine/threonine-protein kinase 16 (STK16). [, ] STK16, also known as Krct/PKL12/MPSK1/TSF-1, is a ubiquitously expressed and evolutionarily conserved serine/threonine protein kinase found in all eukaryotes. [, ] It belongs to the NAK (Numb-associated kinase) family, which is characterized by an atypical activation loop architecture. [] STK16 is primarily localized to the Golgi apparatus due to its myristoylation and palmitoylation. [] This kinase has been implicated in various cellular processes, including TGF-β signaling, protein secretion and sorting at the trans-Golgi network (TGN), cell cycle regulation, and Golgi assembly. []
Stk16-IN-1 serves as a valuable tool compound for investigating the biological functions of STK16. [, ] By inhibiting the kinase activity of STK16, researchers can study the downstream effects of STK16 inhibition on cellular processes and signaling pathways.
Stk16-IN-1, identified by the chemical identifier 1223001-53-3, is a highly selective inhibitor of the serine/threonine kinase 16. This compound is notable for its potent inhibitory activity against STK16, with an IC50 value of 0.295 micromolar. The primary role of Stk16-IN-1 in scientific research is to elucidate the biological functions of STK16 kinase and its involvement in various cellular processes, including cell proliferation and protein secretion. Additionally, Stk16-IN-1 has potential therapeutic applications in cancer treatment, having demonstrated the ability to reduce cancer cell numbers and enhance the effects of chemotherapeutic agents .
The synthesis of Stk16-IN-1 involves a series of carefully controlled synthetic steps aimed at constructing its unique chemical structure. The compound is typically synthesized through the formation of a pyrrolonaphthyridinone core structure. The preparation methods often include serial dilutions for concentration experiments, with common concentrations ranging from 10 nanomolar to 1 millimolar for ATP competition assays. High-throughput screening is employed to identify compounds with high affinity for STK16, which is crucial for developing effective inhibitors like Stk16-IN-1 .
Stk16-IN-1's molecular structure features a pyrrolonaphthyridinone core, which is essential for its activity as a kinase inhibitor. The specific arrangement of atoms within this structure allows for effective binding to the ATP-binding site of STK16, thereby inhibiting its enzymatic activity. Detailed structural data can be derived from crystallographic studies that reveal how Stk16-IN-1 interacts with STK16 at the molecular level .
In terms of chemical reactions, Stk16-IN-1 primarily participates in kinase inhibition reactions. It acts as an ATP-competitive inhibitor, binding specifically to the ATP-binding site on the STK16 kinase. This interaction prevents the phosphorylation of substrates that are normally acted upon by STK16, such as DRG1 and EIF4EBP1. The major product formed from this interaction is an inhibited kinase complex, which does not undergo further phosphorylation reactions .
Stk16-IN-1 exhibits several notable physical and chemical properties that contribute to its efficacy as a kinase inhibitor. It is characterized by high selectivity towards STK16 among other kinases, as assessed through various profiling assays such as KinomeScan. The compound's solubility and stability under physiological conditions are also critical factors that influence its biological activity and therapeutic potential .
Stk16-IN-1 has significant applications in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary uses include:
STK16 (Serine/Threonine Kinase 16), also known as Krct, PKL12, MPSK1, or TSF-1, is a ubiquitously expressed kinase with a distinctive structural organization. Unlike canonical serine/threonine kinases, STK16 belongs to the NAK (Numb-Associated Kinase) family, characterized by an atypical Activation Segment C-terminal Helix (ASCH) instead of the classical DFG motif. The activation loop initiates with a DLG tripeptide (present in <6% of human kinases) and incorporates a β-sheet insertion followed by a large α-helix (ASCH) [10]. This architecture eliminates dependence on phosphorylation for activation, rendering STK16 constitutively active [2] [4]. The catalytic domain spans 250–300 residues, with human STK16 encoding 305 amino acids. Its N-terminus features Gly2, Cys6, and Cys8 residues, which undergo dual fatty acylation (myristoylation and palmitoylation) essential for membrane anchoring [2] [4].
Table 1: Key Structural Features of Human STK16
Feature | Description | Functional Implication |
---|---|---|
Catalytic Domain | 250-300 residues; bilobed kinase fold | ATP binding and substrate phosphorylation |
Activation Loop Motif | DLG (not DFG) | Atypical Mg²⁺ coordination |
ASCH Domain | α-helical insertion replacing extended loop | Substrate binding groove diversification |
N-Terminal Modifications | Myristoylation (Gly2) + Palmitoylation (Cys6/Cys8) | Golgi/membrane localization |
Autophosphorylation Sites | Thr185, Ser197, Tyr198 (Tyr198 critical for activity) | Kinase activity and cellular localization [7] |
STK16 is conserved across eukaryotes, from yeast to mammals, underscoring its fundamental biological roles. Vertebrate orthologs share >90% sequence similarity, while the Saccharomyces cerevisiae homolog Env7 shares only 29% identity [2] [4]. Phylogenetic analyses reveal that STK16 diverged early from other kinases, likely evolving from glutaminyl aminoacyl-tRNA synthetases – an ancestral link supported by tertiary structural similarities in ATP-binding regions [5]. This conservation extends to functional domains: The ASCH motif is preserved in all human NAK family members (AAK1, BIKE, GAK), suggesting a unified regulatory mechanism for this kinase class [4] [10].
STK16 is primarily localized to the Golgi apparatus and plasma membrane due to its N-terminal lipid modifications. Myristoylation (stable amide bond) and palmitoylation (reversible thioester bond) create hydrophobic anchors that direct STK16 to Golgi membranes [2] [4]. Live-cell imaging shows that STK16 remains Golgi-associated throughout interphase but partially disperses into the cytoplasm during mitosis when Golgi fragmentation occurs [7]. Mutagenesis studies confirm that Tyr198 autophosphorylation is essential for this localization: Both phosphomimetic (Y198E) and phosphodead (Y198A) mutants dissociate from Golgi membranes, leading to organelle fragmentation [7]. This dual fatty acylation represents a dynamic regulatory mechanism akin to Ras proteins, where reversible palmitoylation fine-tunes membrane affinity [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4